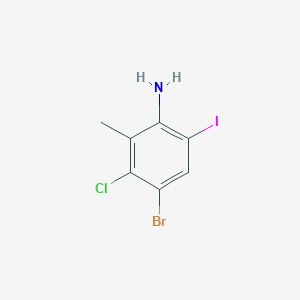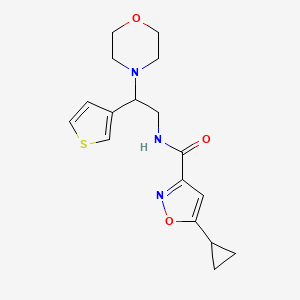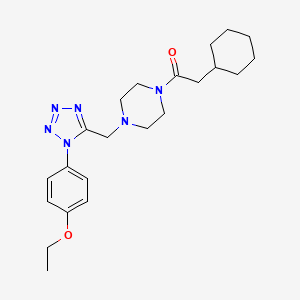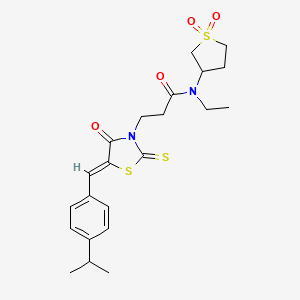
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is not fully understood, but it is believed to involve the formation of a covalent bond with the target lysosome or mitochondria. This results in the selective labeling of these organelles and allows for their visualization in live cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is considered to be a non-toxic and non-invasive fluorescent probe for biological imaging.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate in lab experiments include its high selectivity for lysosomes and mitochondria, its non-toxic nature, and its ability to label live cells. However, its limitations include its relatively low fluorescence intensity and its limited ability to penetrate cell membranes.
Future Directions
There are several future directions for the use of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate in scientific research. These include the development of more potent and selective fluorescent probes for biological imaging, the use of this compound in the synthesis of complex organic molecules, and the investigation of its potential therapeutic applications in the treatment of lysosomal storage disorders.
Synthesis Methods
The synthesis of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is typically achieved through a multi-step process involving the reaction of 4-formyl-2-methoxyphenol with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography or recrystallization.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for biological imaging due to its ability to selectively label lysosomes and mitochondria in live cells. It has also been used in the synthesis of complex organic molecules and as a reagent in organic synthesis.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISEPIDMROWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)
![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)





![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)

